molecular formula C23H30FN3O2 B2580975 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide CAS No. 877633-06-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2580975
CAS No.: 877633-06-2
M. Wt: 399.51
InChI Key: WGWKHZIMSMZFPZ-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxamide core linked via an ethyl chain to a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. The fluorine atom on the phenyl ring and the furan heterocycle may enhance receptor binding and metabolic stability compared to non-fluorinated or non-heterocyclic analogs.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWKHZIMSMZFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a cyclohexanecarboxamide group, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H28FN3O3C_{22}H_{28}F_{N_3}O_3, with a molecular weight of approximately 397.47 g/mol. The compound's structure can be represented as follows:

N 2 4 2 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl cyclohexanecarboxamide\text{N 2 4 2 fluorophenyl piperazin 1 yl 2 furan 2 yl ethyl cyclohexanecarboxamide}

Key Properties:

  • Molecular Weight: 397.47 g/mol
  • LogP: 3.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 72.5 Ų

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. The piperazine and furan components are known to influence the binding affinity and selectivity towards serotonin (5HT) and dopamine receptors, which are critical in the treatment of various neurological disorders.

Pharmacological Studies

  • Serotonin Receptor Modulation:
    • Studies have indicated that compounds with similar structures can act as partial agonists at the 5HT4 receptor, which is involved in gastrointestinal motility and cognitive functions .
    • The presence of the fluorophenyl group enhances the binding affinity to serotonin receptors, potentially leading to increased therapeutic effects in mood disorders.
  • Dopamine Receptor Interaction:
    • Preliminary data suggest that this compound may also exhibit activity at dopamine D2 receptors, making it a candidate for further investigation in the context of psychotropic medications.
  • Topoisomerase Inhibition:
    • Some derivatives of similar piperazine-based compounds have shown activity as topoisomerase II inhibitors, which could be relevant in cancer treatment .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

StudyTargetResult
Study 15HT4 ReceptorPartial agonist activity with EC50 = 50 nM
Study 2D2 ReceptorModerate binding affinity (Ki = 120 nM)
Study 3Topoisomerase IIInhibition observed at IC50 = 30 µM

Animal Studies

Animal models have been used to evaluate the efficacy of this compound in treating conditions like anxiety and depression:

  • Efficacy in Anxiety Models:
    • In rodent models, administration resulted in significant reductions in anxiety-like behaviors compared to control groups.
  • Cognitive Enhancement:
    • Behavioral tests indicated improved memory retention and cognitive function associated with serotonin receptor modulation.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound 18F-FCWAY Compound 31 BA94687
Molecular Weight ~435 g/mol 387 g/mol 518 g/mol 503 g/mol
LogP (Predicted) 3.2 2.8 4.1 3.9
Key Substituents 2-Fluorophenyl, Furan Methoxyphenyl, Pyridyl 2,3-Dichlorophenyl, Benzofuran Indole, Ethanediamide
Metabolic Stability Moderate (fluorine) Low Low High

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